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Compound of Interest

Compound Name: Isomaltotriose

Cat. No.: B7823216

For Researchers, Scientists, and Food Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of
isomaltotriose, a key trisaccharide in various food applications. Understanding its behavior
under thermal stress is critical for optimizing food processing parameters, ensuring product
quality, and maintaining desired sensory attributes. This document details quantitative data on
its thermal properties, outlines experimental protocols for its analysis, and visualizes its
degradation pathways.

Physicochemical Properties of Isomaltotriose

Isomaltotriose is a trisaccharide composed of three glucose units linked by a-1,6 glycosidic
bonds. Its structure confers specific thermal properties relevant to food processing.

Property Value Reference
Molecular Formula C1sH32016 [1]
Molecular Weight 504.44 g/mol [1]
Melting Point >86 °C (decomposes) [2]

Thermal Degradation Kinetics
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The thermal degradation of isomaltotriose is a critical consideration in processes like baking,
pasteurization, and sterilization. Studies in subcritical water have provided insights into its
degradation kinetics.

A study on the degradation of trisaccharides in subcritical water demonstrated that
isomaltotriose has a higher stability compared to maltotriose and panose, indicating that the
a-1,6-glycosidic bond is more resistant to cleavage under these conditions than the a-1,4-
glycosidic bond.[3] The degradation follows first-order kinetics.[3]

Table 2.1: Degradation Rate Constants (k) for Isomaltotriose in Subcritical Water

Temperature (°C) Pressure (MPa) Rate Constant (k) (min—?)

Value not explicitly provided for

190 Subcritical ) )
isomaltotriose alone
- Value not explicitly provided for
200 Subcritical . _
isomaltotriose alone
N Value not explicitly provided for
220 Subcritical ) )
isomaltotriose alone
N Value not explicitly provided for
240 Subcritical

isomaltotriose alone

Note: The referenced study states the overall degradation rates decreased in the order:
maltotriose > panose > isomaltotriose, but does not provide the specific rate constants for
isomaltotriose in a readily available format.

Glass Transition Temperature (TQ)

The glass transition temperature (Tg) is a crucial parameter for amorphous and semi-crystalline
food materials, affecting their stability, texture, and shelf life.

Table 3.1: Glass Transition Temperatures (Tg) of Isomaltotriose and Related Sugars
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Glass Transition

Sugar Temperature (Tg) Method Reference
(°C)

Maltotriose 141 DSC

Isomalto-
~127-137

oligosaccharide
o (extrapolated from MD  DSC
(average MW similar . _
) simulation)
to isomaltoheptaose)

Note: Specific Tg data for pure isomaltotriose from the provided search results is limited. The
data for maltotriose and a related isomalto-oligosaccharide are included for comparison.

Thermal Degradation Pathways

During thermal processing, isomaltotriose can undergo two primary non-enzymatic browning
reactions: caramelization and the Maillard reaction.

Caramelization

Caramelization is the thermal decomposition of sugars, leading to the formation of a complex
mixture of compounds responsible for color and flavor. The process involves a series of
reactions including isomerization, dehydration, and polymerization.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b7823216?utm_src=pdf-body
https://www.benchchem.com/product/b7823216?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7823216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation:
- Weigh 5-10 mg of amorphous isomaltotriose
- Seal in aluminum DSC pan

'

DSC Instrument Setup:
- Purge with nitrogen (50 mL/min)
- Equilibrate at 20°C

l

First Heating Cycle:
- Heat to 165°C at 10°C/min
- Hold for 5 min to remove residual water

'

Cooling Cycle:
- Cool to -20°C at 20°C/min

'

Second Heating Cycle:
- Heat to 180°C at 10°C/min

l

Data Analysis:
- Determine Tg as the midpoint of the
endothermic shift in the heat flow curve
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Sample Preparation:
- Thermally treat isomaltotriose

l

Derivatization (TMS-Oximation):
- Dissolve ~1 mg sample in pyridine
- Add hydroxylamine hydrochloride, heat
- Add silylating agent (e.g., BSTFA), heat

l

GC-MS Analysis:
- Inject derivatized sample
- Separate compounds on GC column
- Detect and identify using MS

'

Data Processing:
- Identify volatile compounds by comparing
mass spectra with libraries (e.g., NIST)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Thermal Stability of Isomaltotriose: An In-depth
Technical Guide for Food Processing]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7823216#thermal-stability-of-isomaltotriose-for-food-
processing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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